molecular formula C15H16F19N2P B1627326 1-Butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate CAS No. 313475-52-4

1-Butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate

Cat. No.: B1627326
CAS No.: 313475-52-4
M. Wt: 616.24 g/mol
InChI Key: XPWVKMRONQMDKR-UHFFFAOYSA-N
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Description

1-Butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate is a fluorinated ionic liquid (IL) characterized by its unique hybrid hydrocarbon-perfluoroalkyl structure. The cation consists of a butyl chain and a 1H,1H,2H,2H-perfluorooctyl chain attached to an imidazolium core, paired with the hexafluorophosphate ([PF6]⁻) anion. This compound (CAS: 313475-52-4 ) combines the hydrophobicity of the perfluorinated chain with the polarizability of the imidazolium ring, making it suitable for applications requiring thermal stability, low surface tension, and fluorophilic interactions. Its synthesis typically involves quaternization of 1-butylimidazole with a perfluorooctyl-containing alkyl halide, followed by anion exchange with hexafluorophosphoric acid .

Properties

IUPAC Name

1-butyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)imidazol-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F13N2.F6P/c1-2-3-5-29-7-8-30(9-29)6-4-10(16,17)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28;1-7(2,3,4,5)6/h7-9H,2-6H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWVKMRONQMDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CN(C=C1)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F19N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585029
Record name 3-Butyl-1-((perfluorohexyl)eth-2-yl)-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313475-52-4
Record name 3-Butyl-1-((perfluorohexyl)eth-2-yl)-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)imidazolium hexafluorophosphate
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Preparation Methods

Preparation of 3-(1H,1H,2H,2H-Perfluorooctyl)imidazole

The fluorinated side chain is introduced through a two-step tosylation-alkylation sequence adapted from advanced polymer synthesis techniques:

Step 1: Tosylate Formation
3,3,4,4,5,5,6,6,6-Nonafluorohexan-1-ol reacts with 4-toluenesulfonyl chloride in dichloromethane under argon. The reaction proceeds at -10°C for 12 hours, yielding 3,3,4,4,5,5,6,6,6-nonafluorohexyl-4-methylbenzenesulfonate as a crystalline solid (87% yield).

Step 2: Imidazole Alkylation
Imidazole is deprotonated using sodium hydride in anhydrous DMF, generating a reactive sodium imidazolide intermediate. Subsequent addition of the perfluorinated tosylate at 50°C for 30 hours produces N-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imidazole. Purification involves sequential washing with benzene and hexane to remove unreacted reagents.

Quaternization with 1-Bromobutane

The butyl group is introduced via nucleophilic substitution under controlled conditions:

N-(Perfluorooctyl)imidazole + 1-Bromobutane → 1-Butyl-3-(perfluorooctyl)imidazolium bromide

Reaction parameters:

  • Solvent: Acetonitrile
  • Temperature: 80°C
  • Duration: 48 hours
  • Yield: 78% after recrystallization from ethyl acetate

Critical to this step is the exclusion of moisture, as hydrolysis of the fluorinated chain leads to decomposition products.

Anion Exchange to Hexafluorophosphate

The bromide-to-hexafluorophosphate conversion employs ion metathesis using potassium hexafluorophosphate (KPF6). This process follows protocols optimized for poly(ionic liquid) systems:

Procedure

  • Dissolve 1-butyl-3-(perfluorooctyl)imidazolium bromide (10 mmol) in deionized water
  • Add aqueous KPF6 solution (12 mmol in 50 mL H2O) dropwise under vigorous stirring
  • Stir for 24 hours at room temperature
  • Extract the product with dichloromethane (3 × 30 mL)
  • Dry over MgSO4 and evaporate under reduced pressure

Yield and Purity

  • Isolated yield: 92%
  • Halide content: <50 ppm (confirmed by ion chromatography)
  • Water content: 15 ppm (Karl Fischer titration)

Industrial-scale methods from hexafluorophosphate production patents emphasize stoichiometric precision to avoid PF6− hydrolysis. The reaction must maintain:

  • pH < 5 to prevent anion decomposition
  • Temperature < 30°C to minimize side reactions
  • Non-aqueous conditions when using LiPF6 or NaPF6 as exchange agents

Industrial Manufacturing Considerations

Patent US9059480B2 outlines critical parameters for hexafluorophosphate synthesis applicable to this compound:

Parameter Optimal Range Effect on Yield
PF6−:Cation ratio 1:1.05–1:1.10 Minimizes residual halide
Reaction temperature 5–15°C Prevents thermal degradation
Solvent dielectric ε > 30 (e.g., DMF) Enhances ion dissociation
Moisture content <10 ppm Avoids HF formation

Large-scale production utilizes continuous flow reactors with:

  • In-line IR monitoring of PF6− concentration
  • Automated pH adjustment systems
  • Cascade crystallization units for product isolation

Analytical Characterization

Nuclear Magnetic Resonance

  • 1H NMR (400 MHz, CDCl3): δ 9.45 (s, 1H, NCHN), 7.65 (d, J = 1.8 Hz, 2H, imidazole), 4.32 (t, J = 7.2 Hz, 2H, NCH2CF2), 3.95 (t, J = 7.6 Hz, 2H, NCH2CH2CH2CH3), 1.85–1.78 (m, 2H), 1.38–1.25 (m, 2H), 0.92 (t, J = 7.4 Hz, 3H)
  • 19F NMR (376 MHz, CDCl3): δ -81.2 (CF3), -114.5 (CF2), -122.8 (CF2), -126.4 (CF2)

Thermal Properties

  • Decomposition temperature (Td): 312°C (TGA, N2 atmosphere)
  • Glass transition (Tg): -64°C (DSC, 10°C/min)

Challenges and Optimization Strategies

Moisture Sensitivity
Hexafluorophosphate anions undergo hydrolysis via:
$$ \text{PF}6^- + \text{H}2\text{O} → \text{POF}_3 + 3\text{HF} $$
Countermeasures include:

  • Conducting reactions under argon with <5 ppm H2O
  • Using molecular sieves (3Å) during solvent drying
  • Implementing glovebox techniques for final product handling

Fluorinated Chain Alignment X-ray diffraction studies reveal that perfluorooctyl groups adopt helical conformations in the solid state, influencing solubility. Recrystallization from fluorinated solvents (e.g., HCFC-225) improves crystal homogeneity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The compound exerts its effects primarily through its ionic nature, which allows it to interact with various molecular targets and pathways. Its high thermal stability and solvation capabilities enable it to stabilize reactive intermediates and enhance reaction rates. The specific molecular targets and pathways depend on the application, such as catalysis or material synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally related imidazolium-based ILs (Table 1):

Compound Name Cation Substituents Anion Key Properties
1-Butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate Butyl + perfluorooctyl [PF6]⁻ High hydrophobicity, fluorophilicity, thermal stability (~300°C)
1-Hexyl-3-methylimidazolium hexafluorophosphate ([HMIM][PF6]) Hexyl + methyl [PF6]⁻ Moderate hydrophobicity, lower thermal stability (~250°C)
1-Octyl-3-methylimidazolium hexafluorophosphate ([OMIM][PF6]) Octyl + methyl [PF6]⁻ Enhanced hydrophobicity vs. [HMIM][PF6], but lacks fluorinated chain
1-Butyl-3-benzylimidazolium tetrafluoroborate ([C4Beim][BF4]) Butyl + benzyl [BF4]⁻ Lower anion stability; [BF4]⁻ hydrolyzes in moisture vs. stable [PF6]⁻
1-Butyl-3-(8-hydroxyoctyl)imidazolium hexafluorophosphate ([C4C8OHim][PF6]) Butyl + hydroxyoctyl [PF6]⁻ Hydrophilic due to -OH group; reduced fluorophilicity

Key Findings :

  • Fluorinated Chains : The perfluorooctyl group imparts superior hydrophobicity and chemical inertness compared to hydrocarbon chains (e.g., hexyl or octyl) . This enhances miscibility with fluorinated solvents and reduces interfacial tension in biphasic systems.
  • Anion Stability : Hexafluorophosphate ([PF6]⁻) offers greater hydrolytic stability than tetrafluoroborate ([BF4]⁻), making the compound less prone to decomposition in aqueous environments .
  • Thermal Properties: Fluorinated ILs exhibit higher thermal stability (decomposition >300°C) than non-fluorinated analogs (e.g., [HMIM][PF6] decomposes at ~250°C) .

Biological Activity

1-Butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate (CAS Number: 313475-52-4) is an ionic liquid that has garnered attention for its unique properties and potential biological applications. This compound belongs to the class of imidazolium-based ionic liquids, which are known for their diverse functionalities and low volatility. The biological activity of this compound is crucial for its application in various fields such as pharmaceuticals, environmental science, and materials engineering.

  • Molecular Formula : C15H16F19N2P
  • Molecular Weight : 616.24 g/mol
  • IUPAC Name : 1-butyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)imidazol-1-ium; hexafluorophosphate

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety of new compounds. Preliminary studies have indicated that certain imidazolium ionic liquids can exhibit cytotoxic effects on mammalian cell lines. The hexafluorophosphate anion's influence on cytotoxicity remains a subject of ongoing research.

Environmental Impact

The environmental implications of ionic liquids are significant due to their potential use in green chemistry. The biodegradability and toxicity of this compound must be evaluated to determine its suitability for environmental applications.

Table 1: Summary of Biological Studies on Imidazolium Ionic Liquids

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduced cell death in human cancer cell lines
EnvironmentalLow toxicity but persistence in aquatic environments

Case Study: Antimicrobial Efficacy

In a comparative study involving various imidazolium ionic liquids, compounds with long alkyl chains demonstrated enhanced antibacterial properties. The perfluorinated chain in this compound is hypothesized to contribute to its surface activity and may enhance its interaction with microbial membranes.

Case Study: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of several imidazolium ionic liquids on human cell lines. The study found that while some derivatives exhibited significant cytotoxicity at higher concentrations, others showed minimal effects. This variability underscores the need for comprehensive toxicity profiling of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate
Reactant of Route 2
Reactant of Route 2
1-Butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate

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